The compound is classified as an indole derivative, with its IUPAC name being (6-bromo-1H-indol-3-yl) acetate. It is often sourced from various chemical suppliers and research institutions due to its utility in synthetic pathways and biological studies. The molecular formula for methyl (6-bromo-1H-indol-1-yl)acetate is C10H8BrNO2, and it has been documented in databases such as PubChem for its chemical properties and synthesis methods .
The synthesis of methyl (6-bromo-1H-indol-1-yl)acetate typically involves two main steps: bromination followed by acetylation.
In industrial settings, these synthetic routes are scaled up, often utilizing continuous flow reactors to enhance efficiency and yield while maintaining purity. Reaction conditions, such as temperature and pressure, are meticulously controlled to optimize production outcomes .
The molecular structure of methyl (6-bromo-1H-indol-1-yl)acetate can be represented as follows:
The compound features:
Key Structural Data:
Methyl (6-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions:
The reactions can yield:
The mechanism by which methyl (6-bromo-1H-indol-1-yl)acetate exerts its effects largely depends on its biological interactions. It has been studied for potential antimicrobial and anticancer activities. The presence of the bromine atom may enhance its reactivity towards biological targets, influencing cellular pathways associated with growth inhibition or microbial resistance .
Methyl (6-bromo-1H-indol-1-yl)acetate generally appears as a solid or liquid depending on its purity and form. Specific physical properties include:
The compound exhibits typical characteristics of indoles:
Chemical stability can vary based on environmental conditions such as temperature and exposure to light .
Methyl (6-bromo-1H-indol-1-y)acetate has diverse applications in scientific research:
Methyl (6-bromo-1H-indol-1-yl)acetate serves as a critical synthetic intermediate for constructing complex antibiotic potentiators. Its reactivity stems from two sites:
The synthesis typically begins with 6-bromoindole, itself prepared via diazotization and ring closure of p-aminotoluene derivatives [2]. Alkylation with methyl bromoacetate under mild base conditions (e.g., NaH/DMF) yields the title compound in high purity. This step is optimized for gram-scale production, ensuring reproducibility for downstream derivatives [2] [3].
This ester is a direct precursor to NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), a documented cystathionine γ-lyase (CGL) inhibitor:
The structural simplicity of NL1 belies its significance; it establishes the minimum pharmacophore for CGL inhibition—a 6-bromoindole core linked to an ionizable group (carboxylate or carboxylamide) via a methylene spacer. This motif is conserved in advanced analogs like MNS2 (3-aminothiophene-carboxylate hybrid) [1] [3].
Structural derivatization of methyl (6-bromo-1H-indol-1-yl)acetate has generated libraries with improved CGL affinity:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1